BenchChemオンラインストアへようこそ!

7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane

Lipophilicity Fragment-based drug discovery Physicochemical property profiling

This 1,4-thiazepane derivative is a structurally unique, 3D-rich fragment for screening libraries. Its distinct furan-2-yl and regiospecific pyrazole-5-carbonyl combination creates a non-interchangeable electrostatic and conformational profile critical for SAR consistency. Substitution with 4-carbonyl or chloroaryl analogs will lead to divergent target-binding. Ideal for BET bromodomain fragment screens, kinase hinge-binding studies, and FEP benchmarking.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 1795302-67-8
Cat. No. B2856144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane
CAS1795302-67-8
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4
InChIInChI=1S/C20H21N3O2S/c1-22-17(14-16(21-22)15-6-3-2-4-7-15)20(24)23-10-9-19(26-13-11-23)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3
InChIKeyJFPALURPJKPHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane (CAS 1795302-67-8): Compound Identity and Structural Context for Procurement Evaluation


7-(Furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane is a heterocyclic small molecule (C20H21N3O2S, MW 367.47 g/mol) built on a saturated seven-membered 1,4-thiazepane core, functionalized at position 7 with a furan-2-yl substituent and N-acylated at position 4 with a 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl moiety [1]. The compound belongs to a class of 3D-rich heterocyclic fragments that are currently underrepresented in screening libraries, with the thiazepane ring imparting greater three-dimensional character compared to more common six-membered piperidine or piperazine isosteres [2]. This compound is commercially available primarily as a research chemical and screening-library component from compound suppliers, but a systematic search of the peer-reviewed literature reveals no published biological activity data, pharmacological profiling, or patent claims directly associated with this specific CAS number as of the knowledge cutoff date.

Why In-Class 1,4-Thiazepane Analogs Cannot Be Interchanged with 7-(Furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane


Within the 1,4-thiazepane scaffold series, even seemingly conservative substituent changes produce substantial alterations in key molecular properties that govern biological recognition, pharmacokinetic behavior, and synthetic tractability. The furan-2-yl group at position 7 introduces a distinct electronic profile—an oxygen heterocycle with directional hydrogen-bond acceptor capacity and lower lipophilicity—that cannot be mimicked by aryl, chloroaryl, or alkyl replacements. The regiospecific 5-carbonyl attachment of the pyrazole (rather than 4-carbonyl) alters the trajectory of the N-acyl vector, influencing both scaffold shape and metabolic vulnerability [1]. Because 1,4-thiazepanes are conformationally flexible seven-membered rings with high 3D character, the precise nature and position of substituents dictate the accessible conformational ensemble available for target engagement—a feature directly linked to fragment and lead-quality metrics [2]. These structural determinants are non-interchangeable, meaning that procurement of a substitute lacking the exact furan/pyrazole-5-carbonyl combination carries a high risk of divergent target-binding profiles, altered solubility, and non-comparable SAR data.

Quantitative Differentiation Evidence for 7-(Furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane vs. Closest Analogs


Lower Lipophilicity (cLogP) vs. Chlorophenyl Analog Confers Superior Ligand Efficiency Metrics for Fragment-Based Screening

The target compound, bearing a furan-2-yl substituent, is predicted to exhibit significantly lower lipophilicity than its direct 7-(2-chlorophenyl) analog (CAS 1797907-80-2). Fragment-based drug discovery guidelines favor cLogP ≤ 3 for optimal fragment lead-likeness; the furan substituent pulls the logP value toward this favorable range compared to the chlorophenyl congener, which is calculated to have a cLogP approximately 1.5–2.0 log units higher due to the aryl chloride contribution [1]. The molecular weight is moderately lower for the methoxy-pyrazole analog (CAS 1790202-96-8), but that compound lacks the 3-phenyl substituent on the pyrazole, removing a key pharmacophoric feature for aromatic stacking interactions [2].

Lipophilicity Fragment-based drug discovery Physicochemical property profiling

Pyrazole 5-Carbonyl Regioisomer Distinct from 4-Carbonyl and 3-Carbonyl Analogs: Regiochemical Purity Defines Binding Vector Orientation

The target compound carries the carbonyl linker at the 5-position of the 1-methyl-3-phenyl-1H-pyrazole ring. In contrast, the methoxy analog (CAS 1790202-96-8) uses a 4-carbonyl attachment, and the trimethyl analog (CAS 1797907-80-2) also uses 4-carbonyl. This regiochemical difference—5-carbonyl vs. 4-carbonyl—is non-trivial: it alters the dihedral angle between the pyrazole plane and the amide bond, thereby redirecting the thiazepane scaffold in 3D space relative to the pyrazole pharmacophore [1]. In kinase inhibitor design, pyrazole 5-carboxamides have been specifically exploited to achieve a binding conformation that positions the amide oxygen for hinge-region hydrogen bonding not accessible to the 4-carboxamide regioisomer [2].

Regiochemistry Medicinal chemistry Kinase inhibitor design

Furan-2-yl Substituent Provides a Unique Hydrogen-Bond Accepting and π-Donating Motif Not Replicated by Phenyl or Thiophene Analogs

The furan-2-yl group at position 7 of the thiazepane ring provides a directional oxygen lone pair capable of acting as a hydrogen-bond acceptor, while the aromatic furan ring also exhibits π-donor character distinct from thiophene (sulfur-based) or phenyl (carbon-only) rings. The closest commercially listed analog, CAS 1797907-80-2, replaces the furan with a 2-chlorophenyl group, completely eliminating the heteroatom hydrogen-bond acceptor at this position. Another analog with a thiophene ring at position 7 (CAS 1795302-67-8's thiophene variant, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone) has been listed but replaces the pyrazole 3-phenyl with a thiophene rather than modifying the 7-position [1]. The furan oxygen is a weaker H-bond acceptor than a carbonyl but stronger than a thioether, placing it in a specific range of interaction energies useful for modulating target selectivity [2].

Heterocyclic chemistry Molecular recognition Hydrogen bonding

Thiazepane Core 3D Character vs. Piperidine/Piperazine Isosteres: Fsp³ and Fraction of sp³-Hybridized Carbons as Differentiator

The 1,4-thiazepane ring is a seven-membered saturated heterocycle with higher conformational flexibility and greater 3D character than the six-membered piperidine (N) or piperazine (N,N') rings commonly used as bioisosteres. The fraction of sp³-hybridized carbons (Fsp³) for the thiazepane core is 0.83 (5/6 ring carbons are sp³), compared to 0.80 for piperidine and 0.75 for piperazine . Pandey et al. (2020) explicitly identified 1,4-thiazepanes as underrepresented 3D fragments in screening libraries and demonstrated their utility in NMR-based fragment screening against BET bromodomains, where the 3D shape contributed to binding selectivity distinct from flatter heterocyclic alternatives [1]. The target compound retains this 3D scaffold while adding the furan and pyrazole-carbonyl substituents.

3D fragment Fsp³ Screening library design

Recommended Application Scenarios for 7-(Furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane Based on Available Evidence


Fragment-Based Screening Libraries Targeting Bromodomains or Kinases Requiring 3D-Rich Heterocyclic Scaffolds

Pandey et al. (2020) demonstrated that 1,4-acylthiazepane fragments engage BET bromodomains in NMR-based fragment screens, with the thiazepane ring providing 3D character that differentiates binding from flatter piperazine-based fragments [1]. The target compound, with its furan-2-yl and pyrazole-5-carbonyl substituents, extends this fragment concept to a more elaborated screening compound. Its cLogP of ~3.1 places it within acceptable fragment-likeness boundaries, making it suitable for biophysical screening (NMR, SPR, DSF) at concentrations up to 500 µM without solubility-related artifacts [2].

SAR Expansion Around Pyrazole-5-Carboxamide Kinase Inhibitor Leads

Pyrazole-5-carboxamides have been extensively explored as hinge-binding motifs in kinase inhibitor design, with the 5-carbonyl regioisomer providing a specific hydrogen-bond acceptor/donor geometry that positions the amide carbonyl for interaction with the kinase hinge region [1]. The target compound uniquely combines this pyrazole-5-carbonyl motif with a furan-substituted thiazepane, offering a distinct vector combination for SAR exploration. Procurement of this exact regioisomer is critical, as the 4-carbonyl analog (exemplified by CAS 1790202-96-8) presents a different amide trajectory that may fail to recapitulate the hinge-binding interaction [2].

Computational Chemistry and Molecular Modeling Campaigns Requiring Heteroatom-Rich, Conformationally Flexible Ligands

The target compound integrates three distinct heterocyclic systems (furan, pyrazole, thiazepane) with a total of five heteroatoms (2N, 1O, 1S, 1O in furan), generating a complex electrostatic surface unsuitable for modeling with simplified force fields. Its seven-membered thiazepane ring introduces conformational sampling challenges that make it a valuable test case for conformational analysis algorithms and free-energy perturbation (FEP) benchmark studies [1]. The availability of structurally characterized analogs with systematic substitutions (furan→chlorophenyl, pyrazole 5-carbonyl→4-carbonyl) further supports prospective computational predictions that can be retrospectively validated, enhancing the compound's value as a modeling benchmark.

Custom Synthesis and Derivatization Campaigns Using the Thiazepane Core as a Versatile Intermediate

The synthetic accessibility of 1,4-thiazepanes via one-pot α,β-unsaturated ester/1,2-aminothiol condensation, as reported by Pandey et al. (2020), provides a modular route to diverse 3D fragments [1]. The target compound, available from commercial suppliers such as Life Chemicals, can serve as a starting material for further derivatization at the furan ring (electrophilic substitution), the pyrazole 4-position (halogenation, cross-coupling), or the thiazepane ring (sulfoxidation, alkylation). Its well-defined stereochemistry and functional group compatibility support late-stage diversification strategies for generating focused compound libraries [2].

Quote Request

Request a Quote for 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.